molecular formula C23H18NPS B14361812 N-[4-(Diphenylphosphorothioyl)buta-1,3-diyn-1-yl]-N-methylaniline CAS No. 90250-74-1

N-[4-(Diphenylphosphorothioyl)buta-1,3-diyn-1-yl]-N-methylaniline

Cat. No.: B14361812
CAS No.: 90250-74-1
M. Wt: 371.4 g/mol
InChI Key: WFTZFTITZPDWIF-UHFFFAOYSA-N
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Description

N-[4-(Diphenylphosphorothioyl)buta-1,3-diyn-1-yl]-N-methylaniline is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phosphorothioyl group attached to a buta-1,3-diyn-1-yl chain, which is further connected to an aniline moiety. The presence of both phosphorothioyl and diynyl groups makes it an interesting subject for research in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Diphenylphosphorothioyl)buta-1,3-diyn-1-yl]-N-methylaniline typically involves the coupling of a diphenylphosphorothioyl precursor with a buta-1,3-diyn-1-yl intermediate. The reaction conditions often require the use of organometallic reagents, such as aryllithium or Grignard reagents, to facilitate the formation of the desired product . The reaction is usually carried out under an inert atmosphere to prevent oxidation and ensure high yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Diphenylphosphorothioyl)buta-1,3-diyn-1-yl]-N-methylaniline can undergo various chemical reactions, including:

    Oxidation: The phosphorothioyl group can be oxidized to form phosphine oxide derivatives.

    Reduction: The compound can be reduced to form phosphine derivatives.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Phosphine oxide derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted aniline derivatives, depending on the electrophile used.

Scientific Research Applications

N-[4-(Diphenylphosphorothioyl)buta-1,3-diyn-1-yl]-N-methylaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(Diphenylphosphorothioyl)buta-1,3-diyn-1-yl]-N-methylaniline is unique due to the presence of the phosphorothioyl group, which imparts distinct chemical reactivity and potential biological activity compared to its phosphoryl and phosphanyl analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

90250-74-1

Molecular Formula

C23H18NPS

Molecular Weight

371.4 g/mol

IUPAC Name

N-(4-diphenylphosphinothioylbuta-1,3-diynyl)-N-methylaniline

InChI

InChI=1S/C23H18NPS/c1-24(21-13-5-2-6-14-21)19-11-12-20-25(26,22-15-7-3-8-16-22)23-17-9-4-10-18-23/h2-10,13-18H,1H3

InChI Key

WFTZFTITZPDWIF-UHFFFAOYSA-N

Canonical SMILES

CN(C#CC#CP(=S)(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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